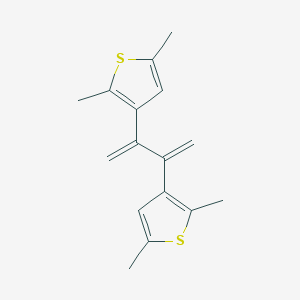

2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene

説明

合成方法

合成経路と反応条件

2,3-ビス(2,5-ジメチル-3-チエニル)-1,3-ブタジエンの合成は、一般的に3,4-ビス(2,5-ジメチル-3-チエニル)シクロブト-3-エン-1,2-ジオンとヒドロキシルアミン塩酸塩の反応によって行われます。 この反応は、特異なベックマン転位を経て、2,3-ビス(2,5-ジメチル-3-チエニル)-3-シアノアクリル酸のエステルを生成します.

工業生産方法

この化合物の工業生産方法は、文献ではあまり詳しく説明されていません。 合成には、一般的に、触媒や制御された反応条件の使用など、標準的な有機合成技術が用いられ、高収率と高純度が確保されています。

特性

CAS番号 |

862260-08-0 |

|---|---|

分子式 |

C16H18S2 |

分子量 |

274.4 g/mol |

IUPAC名 |

3-[3-(2,5-dimethylthiophen-3-yl)buta-1,3-dien-2-yl]-2,5-dimethylthiophene |

InChI |

InChI=1S/C16H18S2/c1-9-7-15(13(5)17-9)11(3)12(4)16-8-10(2)18-14(16)6/h7-8H,3-4H2,1-2,5-6H3 |

InChIキー |

MGOUNRBWVFAKQI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(S1)C)C(=C)C(=C)C2=C(SC(=C2)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene typically involves the reaction of 3,4-bis(2,5-dimethyl-3-thienyl)cyclobut-3-ene-1,2-dione with hydroxylamine hydrochloride. This reaction proceeds through an unusual Beckmann rearrangement to yield esters of 2,3-bis(2,5-dimethyl-3-thienyl)-3-cyanoacrylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

化学反応の分析

科学研究への応用

2,3-ビス(2,5-ジメチル-3-チエニル)-1,3-ブタジエンは、いくつかの科学研究に用いられています。

生物学: フォトクロミック特性により、生物学的イメージングや分子プローブとしての可能性が研究されています。

医学: 光誘起変化により治療薬の放出を誘発できる薬物送達システムでの可能性が検討されています。

科学的研究の応用

2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene has several scientific research applications:

Biology: Investigated for its potential use in biological imaging and as a molecular probe due to its photochromic properties.

Medicine: Explored for its potential use in drug delivery systems where light-induced changes can trigger the release of therapeutic agents.

作用機序

類似化合物の比較

類似化合物

- 1,2-ビス(2,5-ジメチル-3-チエニル)シクロペンテン

- 1,2-ビス(2,5-ジメチル-3-チエニル)エテン

- 1,2-ビス(2,5-ジメチル-3-チエニル)シクロヘキセン

独自性

2,3-ビス(2,5-ジメチル-3-チエニル)-1,3-ブタジエンは、その特異的なフォトクロミック特性と光異性化型の安定性により、他の化合物とは異なります。 類似の化合物と比較して、より効率的で可逆的な光異性化プロセスを提供するため、光学データストレージや分子スイッチへの応用に適しています.

類似化合物との比較

Similar Compounds

- 1,2-Bis(2,5-dimethyl-3-thienyl)cyclopentene

- 1,2-Bis(2,5-dimethyl-3-thienyl)ethene

- 1,2-Bis(2,5-dimethyl-3-thienyl)cyclohexene

Uniqueness

2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene is unique due to its specific photochromic properties and the stability of its photoisomerized forms. Compared to similar compounds, it offers a more efficient and reversible photoisomerization process, making it highly suitable for applications in optical data storage and molecular switches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。